molecular formula C18H14BrN5O B216138 N-[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(4-methoxyphenyl)amine

N-[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(4-methoxyphenyl)amine

Cat. No. B216138
M. Wt: 396.2 g/mol
InChI Key: QDDCKXADPZPRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(4-methoxyphenyl)amine, also known as BPTP, is a chemical compound that has gained attention in the scientific community for its potential use in research applications.

Mechanism of Action

N-[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(4-methoxyphenyl)amine acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine and preventing its activation. This results in a decrease in the release of dopamine, which is thought to be responsible for the drug's effects on reward and motivation.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(4-methoxyphenyl)amine can decrease the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to decrease the motivation to self-administer these drugs. In animal models of Parkinson's disease, N-[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(4-methoxyphenyl)amine has been shown to improve motor function and reduce the loss of dopamine-producing neurons.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(4-methoxyphenyl)amine is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor in research studies. However, one limitation is that it has a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

Future research on N-[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(4-methoxyphenyl)amine could include studies on its potential use in the treatment of addiction and other psychiatric disorders, as well as its mechanism of action in the brain. Additionally, further research could explore the development of more potent and selective dopamine D3 receptor antagonists.

Synthesis Methods

The synthesis of N-[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(4-methoxyphenyl)amine involves a multistep process that includes the reaction of 4-bromoaniline with 2,4,6-trichloro-1,3,5-triazine to form 4-bromo-2,6-dichloroaniline. This intermediate is then reacted with 2-amino-5-methoxybenzoic acid to form the final product, N-[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(4-methoxyphenyl)amine.

Scientific Research Applications

N-[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(4-methoxyphenyl)amine has been used in scientific research as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, making it a potential target for the treatment of addiction and other psychiatric disorders. N-[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(4-methoxyphenyl)amine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models.

properties

Product Name

N-[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(4-methoxyphenyl)amine

Molecular Formula

C18H14BrN5O

Molecular Weight

396.2 g/mol

IUPAC Name

3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C18H14BrN5O/c1-25-15-8-6-14(7-9-15)20-16-10-11-17-21-22-18(24(17)23-16)12-2-4-13(19)5-3-12/h2-11H,1H3,(H,20,23)

InChI Key

QDDCKXADPZPRQQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

Origin of Product

United States

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